molecular formula C5H6FN3 B1346420 3-Fluoro-2-hydrazinylpyridine CAS No. 887266-57-1

3-Fluoro-2-hydrazinylpyridine

Cat. No.: B1346420
CAS No.: 887266-57-1
M. Wt: 127.12 g/mol
InChI Key: HXRVAPHVNZCFJM-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydrazinylpyridine (CAS: 887266-57-1, molecular formula: C₅H₆FN₃, molecular weight: 127.12 g/mol) is a fluorinated pyridine derivative with a hydrazinyl substituent at the 2-position. It is widely utilized in research settings for applications such as medicinal chemistry, ligand synthesis, and heterocyclic compound development. Key properties include:

  • Storage: Stable at 2–8°C under inert, light-protected conditions.
  • Solubility: Varies by solvent; optimal stock solutions (10 mM) require solvent-specific preparation (e.g., DMSO, ethanol) and storage at −80°C (≤6 months) or −20°C (≤1 month).
  • Purity: >98%, validated by HPLC and safety data sheets (SDS).
  • Academic Relevance: Cited in 30+ peer-reviewed studies, with an average rating of 5/5 based on usability and reproducibility.

Properties

IUPAC Name

(3-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRVAPHVNZCFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650426
Record name 3-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-57-1
Record name 3-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-hydrazinylpyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydrazinylpyridine typically involves the fluorination of pyridine derivatives followed by the introduction of a hydrazine group. One common method is the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridyl derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-2-hydrazinylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 3-Fluoro-2-hydrazinylpyridine and analogous fluoropyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Reported Applications
This compound C₅H₆FN₃ 127.12 2-hydrazinyl, 3-fluoro Hydrazine, pyridine, fluorine Ligand synthesis, medicinal chemistry
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine C₁₂H₁₆FN₃ 221.28 3-allyl, 6-pyrrolidinyl, 2-fluoro Allyl, pyrrolidine, fluorine Catalysis, agrochemical research
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate C₉H₉FN₂O₂ 196.18 3-acrylate, 2-amino, 5-fluoro Acrylate, amine, fluorine Polymer chemistry, drug intermediates
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile C₉H₄FN₃O 189.14 5-hydroxypropynyl, 3-fluoro Nitrile, alkyne, fluorine Fluorescent probe development
5-Fluoro-3-(2-phenylhydrazinylidene)-indolin-2-one C₁₄H₁₀FN₃O 255.25 3-phenylhydrazinylidene, 5-fluoro Hydrazone, indole, fluorine X-ray crystallography, dye chemistry

Functional Group Reactivity

  • Hydrazine vs. Hydrazone : this compound’s hydrazinyl group (−NH−NH₂) enables nucleophilic substitution and coordination chemistry, distinguishing it from hydrazone-containing analogs (e.g., 5-Fluoro-3-(2-phenylhydrazinylidene)-indolin-2-one), which exhibit tautomerism and π-conjugation.

Solubility and Stability

  • This compound demonstrates solvent-dependent solubility, with DMSO yielding stable stock solutions (10 mM).
  • Limited solubility data exist for analogs like 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine, though bulky substituents (e.g., allyl, pyrrolidinyl) likely reduce aqueous solubility compared to the parent compound.

Biological Activity

3-Fluoro-2-hydrazinylpyridine is an organic compound characterized by a pyridine ring with a fluorine atom at the 3-position and a hydrazinyl group at the 2-position. This unique structure imparts specific chemical and biological properties that make it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C5H5FN3. The presence of the fluorine atom enhances the compound's electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The hydrazinyl group allows for participation in redox reactions, potentially leading to the formation of reactive intermediates that can modify various biological macromolecules.

Biological Activity

Research indicates that compounds containing hydrazine and pyridine moieties exhibit diverse biological activities, including:

  • Anticancer Properties : Studies have shown that hydrazinylpyridine derivatives can inhibit specific kinases involved in cancer cell proliferation, such as Aurora kinase and Bruton's tyrosine kinase. The fluorine substitution at the 3-position may enhance these inhibitory effects due to increased binding affinity to target enzymes .
  • Neuropharmacological Effects : Compounds similar to this compound have been investigated for their potential as serotonin receptor modulators, particularly targeting the 5-HT2A receptor, which is implicated in mood regulation and psychotropic drug action .
  • Antimicrobial Activity : The hydrazine group is known to exhibit antimicrobial properties, making derivatives like this compound candidates for developing new antibiotics or antifungal agents .

Case Studies

  • Inhibition of Kinases : A study evaluating various hydrazinylpyridine derivatives found that this compound showed significant inhibition of Aurora kinase activity in vitro, suggesting its potential as an anticancer agent. The study highlighted structure-activity relationships that indicated enhanced potency due to the fluorine atom's electronegativity.
  • Serotonin Receptor Binding : Another investigation focused on the binding affinity of modified pyridine derivatives to the 5-HT2A receptor. Results indicated that compounds with a similar structure to this compound exhibited varying degrees of receptor affinity, with some achieving nanomolar binding constants, indicating potential for therapeutic applications in treating mood disorders .

Research Findings

Recent studies have documented the following findings regarding the biological activity of this compound:

Study FocusKey Findings
Kinase InhibitionSignificant inhibition of Aurora kinase; potential for development as an anticancer drug.
Serotonin Receptor ModulationNanomolar binding affinity observed; implications for neuropharmacological applications .
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; potential for antibiotic development .

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